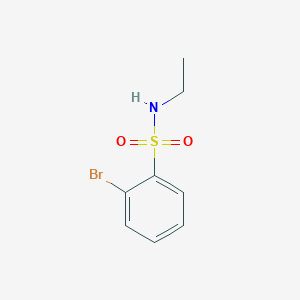

2-bromo-N-ethylbenzenesulfonamide

Description

Properties

IUPAC Name |

2-bromo-N-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-2-10-13(11,12)8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMGXYQVJKXRMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585881 | |

| Record name | 2-Bromo-N-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169189-80-4 | |

| Record name | 2-Bromo-N-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-bromo-N-ethylbenzenesulfonamide: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Benzenesulfonamides

Benzenesulfonamides are a cornerstone scaffold in medicinal chemistry and drug development. Their derivatives are known to exhibit a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The specific substitution pattern on the benzene ring and the sulfonamide nitrogen allows for the fine-tuning of their physicochemical and pharmacological properties. This guide focuses on 2-bromo-N-ethylbenzenesulfonamide, a member of this important class of compounds. Due to the limited availability of specific experimental data for 2-bromo-N-ethylbenzenesulfonamide in publicly accessible literature, this guide will leverage data from its close structural analogs to provide a comprehensive overview of its expected properties and behavior. By examining compounds such as 2-bromo-N,N-diethylbenzenesulfonamide and N-ethylbenzenesulfonamide, we can infer the key characteristics of the title compound.

Physicochemical Properties: A Comparative Analysis

| Property | 2-bromo-N,N-diethylbenzenesulfonamide | N-Ethylbenzenesulfonamide | 4-bromo-N-ethylbenzenesulfonamide |

| CAS Number | 65000-12-6[1][2] | 5339-67-3[3] | 1984-25-4[4] |

| Molecular Formula | C₁₀H₁₄BrNO₂S[1][2] | C₈H₁₁NO₂S[3] | C₈H₁₀BrNO₂S[4] |

| Molecular Weight | 292.20 g/mol [1] | 185.25 g/mol [3] | 264.14 g/mol [4] |

| Melting Point | 76-78 °C[1] | Not available | Not available |

| Boiling Point | 365.4 °C at 760 mmHg[1] | Not available | Not available |

| Solubility | Soluble in dichloromethane and tetrahydrofuran; low solubility in water.[5] | Not available | Not available |

Based on these analogs, 2-bromo-N-ethylbenzenesulfonamide is expected to be a solid at room temperature with a melting point likely in a similar range to its diethyl analog. Its solubility profile is anticipated to favor organic solvents over water.

Chemical Properties and Reactivity

The chemical reactivity of 2-bromo-N-ethylbenzenesulfonamide is primarily dictated by the interplay of the brominated benzene ring and the N-ethylsulfonamide group.

The Sulfonamide Moiety: The hydrogen atom on the sulfonamide nitrogen is acidic, allowing for deprotonation in the presence of a base. This property is crucial for its synthesis and further functionalization.

The 2-Bromophenyl Group: The bromine atom at the ortho position to the sulfonamide group is susceptible to various substitution reactions, particularly palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are instrumental in the synthesis of more complex derivatives for structure-activity relationship (SAR) studies in drug discovery. The presence of the bromine atom makes the compound an important intermediate in organic synthesis.[5]

General Synthesis Pathway

The synthesis of N-alkylated bromobenzenesulfonamides typically follows a straightforward two-step process starting from the corresponding bromobenzenesulfonyl chloride.

Caption: General synthesis of 2-bromo-N-ethylbenzenesulfonamide.

Experimental Protocol: A Representative Synthesis

The following protocol is a general procedure adapted from the synthesis of related sulfonamides.

Materials:

-

2-Bromobenzenesulfonyl chloride

-

Ethylamine (as a solution in a suitable solvent or neat)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromobenzenesulfonyl chloride in anhydrous DCM.

-

Addition of Base and Amine: Cool the solution in an ice bath (0 °C). Add the non-nucleophilic base, followed by the slow, dropwise addition of ethylamine.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

-

Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Characterization

The structure of 2-bromo-N-ethylbenzenesulfonamide can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons). The aromatic region will display a complex multiplet pattern due to the ortho-substitution. A broad singlet corresponding to the N-H proton of the sulfonamide will also be present.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the ethyl group and the carbons of the brominated benzene ring.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:

-

N-H stretch: A peak in the region of 3200-3300 cm⁻¹.

-

C-H stretches (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

S=O stretches (asymmetric and symmetric): Two strong absorption bands, typically around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. These are characteristic of the sulfonamide group.

-

C-Br stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

Safety and Handling

While a specific safety data sheet for 2-bromo-N-ethylbenzenesulfonamide is not available, general precautions for handling substituted benzenesulfonamides should be followed. These compounds are generally considered irritants.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

2-bromo-N-ethylbenzenesulfonamide is a valuable building block for the synthesis of a diverse range of compounds with potential applications in drug discovery and materials science. Although specific experimental data for this compound is scarce, a comprehensive understanding of its properties and reactivity can be inferred from its close structural analogs. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers working with this and related benzenesulfonamide derivatives.

References

-

PubChem. (n.d.). N-Ethylbenzenesulfonamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Retrieved from [Link]

-

PubMed. (2010). The application of poly(N, N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) and N, N, N', N'-tetrabromobenzene-1,3-disulfonamide as catalysts for one-pot synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles and 1,5-benzodiazepines, and new reagents for synthesis of benzimidazoles. Retrieved from [Link]

-

PubChem. (n.d.). Benzenesulfonamide, p-bromo-N-ethyl-. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Biological Evaluation and Molecular Modeling Studies of Naphthoquinone Sulfonamides and Sulfonate Ester Derivatives as P2X7 Inhibitors. Retrieved from [Link]

-

Semantic Scholar. (2015). Synthesis, Characterization, and Application of Poly(N,N′-dibromo-N-ethylnaphthyl-2,7-disulfonamide) as an Efficient Reagent for the Synthesis of 2-Arylbenzimidazole and 2-Aryl-1-arylmethyl-1H-1,3-benzimidazole Derivatives. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis, Characterization, and Application of Poly(N,N′-dibromo-N-ethylnaphthyl-2,7-disulfonamide) as an Efficient Reagent for the Synthesis of 2-Arylbenzimidazole and 2-Aryl-1-arylmethyl-1H-1,3-benzimidazole Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-n-ethylpropanamide. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. N-Ethylbenzenesulfonamide | C8H11NO2S | CID 79279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzenesulfonamide, p-bromo-N-ethyl- | C8H10BrNO2S | CID 74803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-N,N-diethylbenzenesulfonamide (CAS 65000-12-6): Structure, Properties and Applications - AiFChem [aifchem.com]

An Investigator's Guide to 2-bromo-N-ethylbenzenesulfonamide: Synthesis, Characterization, and Potential Applications

Abstract: This technical guide addresses the synthesis, identification, and potential utility of 2-bromo-N-ethylbenzenesulfonamide, a compound for which no CAS number is currently registered, suggesting its status as a novel or uncharacterized chemical entity. We present a predictive and logical framework for its creation and analysis, designed for researchers in synthetic chemistry and drug development. This document provides a robust, proposed synthetic protocol based on established chemical principles, outlines expected analytical characterization data, discusses potential applications grounded in the known bioactivity of related structures, and details essential safety protocols derived from precursor data.

Section 1: Compound Identification and Physicochemical Profile

The target compound, 2-bromo-N-ethylbenzenesulfonamide, is not currently listed in major chemical databases, and therefore, a unique Chemical Abstracts Service (CAS) number has not been assigned. The absence of a CAS number signifies that this molecule is likely not commercially available and has not been extensively documented in scientific literature. However, its identity can be unequivocally established through its systematic IUPAC name and molecular structure.

Key Identifiers & Predicted Properties:

| Identifier | Value | Source/Method |

| IUPAC Name | 2-bromo-N-ethylbenzenesulfonamide | IUPAC Nomenclature |

| Molecular Formula | C₈H₁₀BrNO₂S | Elemental Composition |

| Molecular Weight | 264.14 g/mol | Calculated |

| CAS Number | Not Assigned | - |

| Predicted XLogP3 | 1.9 | Analog-based prediction |

| Predicted Boiling Point | ~387.5 °C at 760 mmHg | Analog-based prediction |

| Predicted Solubility | Low in water, soluble in organic solvents (DCM, EtOAc, Acetone) | Based on structural motifs |

Chemical Structure:

The structure consists of a benzene ring substituted with a bromine atom and a sulfonamide group at positions 2 and 1, respectively. The nitrogen atom of the sulfonamide is further substituted with an ethyl group.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Step-by-Step Protocol:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-bromobenzenesulfonyl chloride (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Amine Addition: Slowly add ethylamine (2.2 eq, either as a solution in DCM or a condensed liquid) to the stirred solution. A white precipitate (ethylamine hydrochloride) will form.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching and Extraction: Upon completion, dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl, water, and saturated brine to remove excess ethylamine and its salt.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-bromo-N-ethylbenzenesulfonamide. A similar protocol has been successfully used for analogous compounds. [1]

Section 3: Analytical Characterization and Quality Control

To confirm the identity and purity of the synthesized product, a suite of standard analytical techniques must be employed. The expected data are predicted based on the compound's structure.

Expected Analytical Data:

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Region (7.5-8.2 ppm): Four protons exhibiting complex splitting patterns (multiplets) characteristic of an ortho-disubstituted benzene ring. - NH Proton (variable, ~5.0 ppm): A broad singlet or triplet (if coupled to the adjacent CH₂), which is D₂O exchangeable. - Ethyl Group CH₂ (~3.1 ppm): A quartet resulting from coupling to the methyl group. - Ethyl Group CH₃ (~1.1 ppm): A triplet resulting from coupling to the methylene group. |

| ¹³C NMR | - Aromatic Region (120-140 ppm): Six distinct signals for the aromatic carbons, with the carbon attached to bromine (C-Br) and the carbon attached to the sulfonyl group (C-S) being key identifiers. - Ethyl Group (~40 ppm for CH₂ and ~15 ppm for CH₃): Two signals corresponding to the ethyl carbons. |

| Mass Spec (MS) | - (M+H)⁺: Expected at m/z 264.98 (for ⁷⁹Br) and 266.98 (for ⁸¹Br) in an approximate 1:1 isotopic ratio, confirming the presence of one bromine atom. |

| FT-IR | - N-H Stretch: A peak around 3250-3350 cm⁻¹. - S=O Stretches: Two strong absorption bands characteristic of a sulfonamide, typically around 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric). - C-Br Stretch: A peak in the fingerprint region, typically 500-600 cm⁻¹. |

| HPLC | A single sharp peak under optimized conditions would indicate high purity. |

This self-validating system of complementary analytical techniques provides incontrovertible proof of the compound's structure and purity.

Section 4: Potential Applications in Medicinal Chemistry and Drug Development

Benzenesulfonamide derivatives are a cornerstone of modern pharmacology, exhibiting a vast range of biological activities. [2]The introduction of a 2-bromo substituent provides a unique chemical handle for further modification, making this specific scaffold particularly interesting for drug discovery professionals.

-

Carbonic Anhydrase Inhibition: The sulfonamide moiety is a classic pharmacophore for inhibiting carbonic anhydrase (CA) enzymes. CA inhibitors are used as diuretics, anti-glaucoma agents, and anticonvulsants. [3]Novel sulfonamides are continuously explored for selective inhibition of CA isoforms implicated in cancer (hCA IX) and neurological disorders (hCA II and VII). [3]* Anticancer and Kinase Inhibition: Many sulfonamide-based compounds have been developed as anticancer agents, often by targeting various protein kinases. [4]The benzenesulfonamide core can serve as a scaffold to orient other functional groups toward the active site of enzymes.

-

Synthetic Handle for Further Diversification: The ortho-bromine atom is a highly valuable feature for medicinal chemists. It can be readily functionalized using modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of new substituents. This allows for the rapid generation of a library of analogs to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

-

Anticonvulsant Properties: Research has shown that certain benzenesulfonamide derivatives possess effective anticonvulsant properties, potentially through the inhibition of specific carbonic anhydrase isoforms in the brain. [3]These compounds have demonstrated long-lasting effects and low neurotoxicity in preclinical models. [3]

Section 5: Safety, Handling, and Hazard Assessment

As 2-bromo-N-ethylbenzenesulfonamide is an uncharacterized compound, its specific toxicity is unknown. Therefore, a safety assessment must be inferred from its precursors, 2-bromobenzenesulfonyl chloride and ethylamine.

Precursor Hazard Profile:

-

2-Bromobenzenesulfonyl Chloride (CAS 2905-25-1):

-

Hazards: Causes severe skin burns and eye damage (H314). [5][6]It is corrosive and moisture-sensitive. [7] * Precautions: Handle in a fume hood wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [8]Avoid contact with skin, eyes, and inhalation of dust. [8]Store under an inert, dry atmosphere. * Ethylamine (CAS 75-04-7):

-

Hazards: Highly flammable liquid and vapor (H225). [9]Harmful if swallowed (H302), toxic in contact with skin (H311), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). [9][10] * Precautions: Use in a well-ventilated area, away from ignition sources. [11]Wear appropriate PPE. It is corrosive to the skin and eyes. [11] Handling Protocol for 2-bromo-N-ethylbenzenesulfonamide: Given the hazards of its precursors, the final product should be handled with care until its toxicological profile can be determined.

-

-

Assume Corrosivity and Irritation: Until proven otherwise, treat the compound as a skin and eye irritant.

-

Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses, and a lab coat when handling the compound.

-

Ventilation: Handle the solid powder or solutions in a certified chemical fume hood to prevent inhalation.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

This protocol establishes a self-validating system of safety by treating the novel compound with the highest level of caution indicated by its reactive precursors.

References

- Google Patents. (n.d.). Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.

-

PrepChem.com. (n.d.). Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromobenzenesulfonyl chloride. Retrieved from [Link]

-

ResearchGate. (2014). How can I protection an alkyldiamine with bromobenzene sulfonyl chloride?. Retrieved from [Link]

-

PubChem. (n.d.). N-Ethylbenzenesulfonamide. Retrieved from [Link]

- Google Patents. (n.d.). Benzenesulfonamide compounds and their use as therapeutic agents.

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing beta-bromine ethylbenzene.

-

PubChem. (n.d.). 4-benzenesulfonamido-N-ethylbenzene-1-sulfonamide. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Retrieved from [Link]

-

Chemsrc. (2025). 2-Bromobenzenesulfonamide. Retrieved from [Link]

-

Brainly.in. (2022). The reaction of benzenesulphonyl chloride with ethylamine yields. Retrieved from [Link]

-

Semantic Scholar. (2024). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carboni. Retrieved from [Link]

-

PubMed. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). ETHYLAMINE. Retrieved from [Link]

-

PubChem. (n.d.). 2-bromo-N-ethylbutanamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethylbenzenesulfonamide. Retrieved from [Link]

-

ChemWhat. (n.d.). 2-Bromo-N-butylbenzenesulfonamide CAS#: 951885-17-9. Retrieved from [Link]

-

PubChem. (n.d.). Benzenesulfonamide, N-ethyl-4-methyl-N-(2-(1H-tetrazol-5-yl)ethyl)-. Retrieved from [Link]

-

PubChem. (n.d.). Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl-. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 2-Bromobenzenesulfonyl chloride | C6H4BrClO2S | CID 520403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 2-Bromobenzenesulphonyl chloride CAS#: 2905-25-1 [amp.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.fi [fishersci.fi]

- 11. echemi.com [echemi.com]

Navigating the Solution Space: A Technical Guide to the Solubility of 2-bromo-N-ethylbenzenesulfonamide in Organic Solvents

Introduction: The Significance of Solubility in Drug Discovery

To the researchers, scientists, and drug development professionals who constitute our audience, the imperative of understanding a compound's solubility profile is self-evident. It is a fundamental physical property that dictates the formulation, bioavailability, and ultimately, the therapeutic efficacy of a potential drug candidate. This guide focuses on 2-bromo-N-ethylbenzenesulfonamide, a molecule of interest within the broader class of sulfonamides—a scaffold renowned for its diverse biological activities. While extensive quantitative solubility data for this specific molecule is not yet prevalent in public literature, this guide provides a robust framework for predicting, understanding, and experimentally determining its solubility in common organic solvents. By synthesizing theoretical principles with practical methodologies, we aim to empower researchers to confidently navigate the challenges associated with this compound's development.

Molecular Architecture and its Implications for Solubility

The solubility of a compound is a direct consequence of its molecular structure and the interplay of intermolecular forces between the solute and the solvent. Let us dissect the key structural features of 2-bromo-N-ethylbenzenesulfonamide and their expected influence on its solubility.

-

The Benzenesulfonamide Core: The parent benzenesulfonamide structure possesses both a hydrophobic benzene ring and a polar sulfonamide group (-SO₂NH-). This duality allows for a degree of solubility in both nonpolar and polar solvents. The sulfonamide group is capable of acting as both a hydrogen bond donor (via the N-H group) and acceptor (via the oxygen atoms).

-

The 2-Bromo Substituent: The presence of a bromine atom at the ortho position on the benzene ring introduces several effects. Bromine is an electronegative atom, which can contribute to the molecule's overall polarity. Furthermore, its size and polarizability can lead to significant van der Waals interactions.

-

The N-Ethyl Group: The ethyl group attached to the sulfonamide nitrogen is a nonpolar alkyl chain. This feature will generally increase the lipophilicity of the molecule, thereby enhancing its solubility in less polar organic solvents.

Based on this structural analysis, we can predict that 2-bromo-N-ethylbenzenesulfonamide will exhibit limited solubility in water due to the hydrophobic benzene ring and N-ethyl group. Conversely, it is expected to be more soluble in a range of organic solvents that can engage in favorable intermolecular interactions. For instance, a related compound, 2-bromo-N,N-diethylbenzenesulfonamide, is known to be soluble in common organic solvents like dichloromethane and tetrahydrofuran, while having low solubility in water[1].

Theoretical Framework: Predicting Solubility Trends

The principle of "like dissolves like" provides a foundational understanding of solubility. Solvents that are structurally similar to the solute are more likely to be effective at dissolving it. We can categorize organic solvents to predict their efficacy in dissolving 2-bromo-N-ethylbenzenesulfonamide:

-

Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess dipole moments and can act as hydrogen bond acceptors. They are generally good solvents for a wide range of organic compounds. Given the polar nature of the sulfonamide group, these solvents are expected to be effective.

-

Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. While the N-ethyl group may slightly hinder interactions compared to a primary sulfonamide, the potential for hydrogen bonding with the sulfonamide's oxygen atoms suggests moderate to good solubility. For instance, benzenesulfonamide itself dissolves in methanol at a concentration of 25 mg/mL.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. The presence of the polar sulfonamide group will likely limit solubility in highly nonpolar solvents. However, the benzene ring and ethyl group may allow for some degree of solubility.

-

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents have a moderate polarity and are excellent for dissolving a wide array of organic molecules. The solubility of the analogous 2-bromo-N,N-diethylbenzenesulfonamide in dichloromethane suggests that 2-bromo-N-ethylbenzenesulfonamide will also be soluble in these solvents[1].

The following table summarizes the key properties of common organic solvents and their predicted utility for dissolving 2-bromo-N-ethylbenzenesulfonamide.

| Solvent Class | Example Solvent | Key Properties | Predicted Solubility of 2-bromo-N-ethylbenzenesulfonamide | Rationale |

| Polar Aprotic | Acetone | Hydrogen bond acceptor, moderate polarity | High | Strong dipole-dipole interactions with the sulfonamide group. |

| Dimethylformamide (DMF) | High polarity, hydrogen bond acceptor | High | Excellent solvent for polar organic molecules. | |

| Polar Protic | Methanol | Hydrogen bond donor & acceptor | Moderate to High | Potential for hydrogen bonding with the sulfonamide group. |

| Ethanol | Hydrogen bond donor & acceptor | Moderate | Similar to methanol, with a slightly larger nonpolar character. | |

| Nonpolar | Hexane | Low polarity, van der Waals forces | Low | Mismatch in polarity with the sulfonamide group. |

| Toluene | Low polarity, aromatic | Low to Moderate | Pi-stacking interactions with the benzene ring may enhance solubility slightly compared to hexane. | |

| Chlorinated | Dichloromethane (DCM) | Moderate polarity, good solvent for many organics | High | Based on the known solubility of structurally similar compounds. |

Experimental Determination of Solubility: A Practical Guide

To obtain definitive quantitative data, experimental determination of solubility is essential. The following protocols describe two standard methods for this purpose.

Protocol 1: The Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Caption: Workflow for the Shake-Flask Solubility Determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 2-bromo-N-ethylbenzenesulfonamide to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a period sufficient to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a period to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw a clear aliquot of the supernatant. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles.

-

Quantification: Dilute the filtered saturated solution with a suitable solvent and quantify the concentration of 2-bromo-N-ethylbenzenesulfonamide using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Protocol 2: High-Throughput Kinetic Solubility Assay by Nephelometry

For early-stage drug discovery, a higher throughput method is often desirable. Kinetic solubility assays, which measure the concentration at which a compound precipitates from a solution, can provide a rapid assessment.

Caption: Workflow for Kinetic Solubility Determination by Nephelometry.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 2-bromo-N-ethylbenzenesulfonamide in a water-miscible organic solvent, typically DMSO.

-

Serial Dilution: Perform serial dilutions of the stock solution in the same solvent in a microplate.

-

Addition to Aqueous Buffer: Add the serially diluted compound solutions to an aqueous buffer in a separate microplate. The sudden change in solvent environment will cause the compound to precipitate if its solubility is exceeded.

-

Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) to allow for precipitation to occur.

-

Nephelometric Measurement: Measure the light scattering or turbidity of each well using a nephelometer.

-

Data Analysis: Plot the measured turbidity against the compound concentration. The kinetic solubility is determined as the concentration at which a sharp increase in turbidity is observed.

Conclusion: A Path Forward for Formulation and Development

While a comprehensive, publicly available dataset on the solubility of 2-bromo-N-ethylbenzenesulfonamide in a wide range of organic solvents is currently lacking, this guide provides a robust framework for researchers in drug development. By understanding the interplay of its structural components—the benzenesulfonamide core, the 2-bromo substituent, and the N-ethyl group—we can make informed predictions about its solubility behavior. The qualitative data from closely related analogs further supports the expectation of good solubility in moderately polar to polar aprotic organic solvents.

Ultimately, the empirical determination of solubility is paramount. The detailed protocols for both thermodynamic and kinetic solubility measurements provided herein offer a clear and actionable path for generating the precise data needed to advance the formulation and development of 2-bromo-N-ethylbenzenesulfonamide. This synthesis of theoretical understanding and practical, field-proven methodology equips researchers with the necessary tools to confidently address the solubility challenges of this promising compound.

References

-

PubChem. 2-bromo-N-ethylbutanamide. Available at: [Link]

-

PubChem. 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. Available at: [Link]

-

PubChem. Benzenesulfonamide, p-bromo-N-ethyl-. Available at: [Link]

-

PrepChem.com. Synthesis of 2-bromo-N-methylbenzenesulfinamide. Available at: [Link]

- Google Patents. CN101255093A - Method for preparing beta-bromine ethylbenzene.

-

National Center for Biotechnology Information. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Available at: [Link]

-

ResearchGate. Synthesis, Characterization, and Application of Poly(N,N′-dibromo-N-ethylnaphthyl-2,7-disulfonamide) as an Efficient Reagent for the Synthesis of 2-Arylbenzimidazole and 2-Aryl-1-arylmethyl-1H-1,3-benzimidazole Derivatives. Available at: [Link]

-

BMG LABTECH. Drug solubility: why testing early matters in HTS. Available at: [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-bromo-N-ethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide moiety is a cornerstone in drug design, exhibiting a broad spectrum of pharmacological activities, including antibacterial, antiviral, and enzyme inhibitory properties.[1][2] The biological activity of sulfonamides is intrinsically linked to their three-dimensional structure and the specific conformations they adopt, which dictates their interaction with biological targets.[3] Understanding the conformational intricacies of molecules like 2-bromo-N-ethylbenzenesulfonamide is therefore paramount for rational drug design and the development of novel therapeutics. The presence of an ortho-bromo substituent is expected to significantly influence the molecule's electronic properties and conformational behavior through steric and electronic effects.

Synthesis and Spectroscopic Characterization

The synthesis of 2-bromo-N-ethylbenzenesulfonamide would likely follow established protocols for the preparation of N-alkylated sulfonamides. A common and effective method involves the reaction of 2-bromobenzenesulfonyl chloride with ethylamine.[4]

Experimental Protocol: Synthesis of 2-bromo-N-ethylbenzenesulfonamide

-

Reaction Setup: To a stirred solution of 2-bromobenzenesulfonyl chloride (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or chloroform, add ethylamine (2.0-2.5 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is typically washed sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a saturated solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by flash chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-bromo-N-ethylbenzenesulfonamide.

Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy is expected to show characteristic signals for the aromatic protons, the methylene protons of the ethyl group (a quartet), and the methyl protons of the ethyl group (a triplet). The chemical shifts of the aromatic protons will be influenced by the presence of the bromo and sulfonamide substituents.[5][6]

-

¹³C NMR spectroscopy will provide signals for each unique carbon atom in the molecule.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H bond, the S=O stretching vibrations of the sulfonyl group, and the aromatic C-H and C=C bonds.[1]

Molecular Structure and Solid-State Conformation: An X-Ray Crystallography Perspective

While a crystal structure for 2-bromo-N-ethylbenzenesulfonamide is not publicly available, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in a solid state.[7][8][9] The insights gained from a crystal structure are invaluable for understanding intermolecular interactions, such as hydrogen bonding, which play a crucial role in the crystal packing and physical properties of the compound.[2][10][11]

Hypothetical Crystal Structure Analysis

Based on studies of similar sulfonamides, we can predict key structural features:

-

Intramolecular Interactions: The presence of the ortho-bromo substituent may lead to intramolecular interactions, such as a C-H···O hydrogen bond between one of the ethyl group's C-H bonds and a sulfonyl oxygen, which can influence the overall conformation.[3]

-

Intermolecular Hydrogen Bonding: In the solid state, sulfonamides are known to form extensive networks of intermolecular hydrogen bonds, with the N-H proton acting as a hydrogen bond donor and the sulfonyl oxygens acting as acceptors.[2][10][12] These interactions are critical in dictating the crystal lattice.

-

Torsional Angles: The conformation of the molecule will be defined by several key torsion angles, including the C-S-N-C and the C-C-S-N angles. The ortho-bromo group is expected to impose steric constraints that favor a specific range of these torsion angles. Studies on ortho-substituted sulfonamides have shown a deviation from the perpendicular orientation of the sulfonyl group with respect to the benzene ring.[13]

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth: High-quality single crystals of 2-bromo-N-ethylbenzenesulfonamide would need to be grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

-

Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[14]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Conformational Analysis in Solution

The conformation of 2-bromo-N-ethylbenzenesulfonamide in solution can be investigated using a combination of NMR spectroscopy and computational modeling. Unlike the static picture provided by X-ray crystallography, these methods allow for the study of the dynamic conformational equilibria that exist in solution.

NMR Spectroscopic Analysis

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about through-space proximities between protons, which can be used to deduce the preferred solution-state conformation. The chemical shifts of the protons, particularly those of the ethyl group and the aromatic ring, can also be sensitive to conformational changes.[15]

Computational Conformational Analysis

Computational chemistry provides a powerful tool for exploring the potential energy surface of a molecule and identifying its low-energy conformers.[3][16]

Caption: A typical workflow for computational conformational analysis.

This process involves an initial conformational search to generate a diverse set of possible structures, followed by accurate quantum mechanical calculations (e.g., Density Functional Theory - DFT) to optimize their geometries and calculate their relative energies. A Boltzmann population analysis can then be used to estimate the relative abundance of each conformer at a given temperature.[16]

Predicted Molecular Conformation and Key Structural Parameters

Based on the analysis of related structures and general principles of sulfonamide chemistry, we can predict the likely conformational preferences of 2-bromo-N-ethylbenzenesulfonamide.

Key Torsional Angles and Intramolecular Interactions

The conformation around the S-N bond is crucial. The steric bulk of the ortho-bromo group is likely to force the N-ethyl group to orient away from it. Furthermore, weak intramolecular hydrogen bonds of the C-H···O type between the ethyl group and the sulfonyl oxygens may stabilize certain conformations.[3]

The orientation of the sulfonamide group relative to the benzene ring is another key feature. In many sulfonamides, the N-S bond is roughly perpendicular to the plane of the aromatic ring. However, ortho-substitution can cause a significant deviation from this geometry.[13]

Tabulated Predicted Structural Data

The following table summarizes the predicted ranges for key structural parameters based on data from analogous sulfonamide structures.

| Parameter | Predicted Value/Range | Rationale |

| S-N Bond Length | 1.62 - 1.65 Å | Typical for N-alkylsulfonamides |

| S=O Bond Length | 1.42 - 1.45 Å | Characteristic of the sulfonyl group |

| C-S-N-C Torsion Angle | 60-90° or 150-180° | Influenced by steric hindrance from the ortho-bromo group |

| N-H···O=S (intermolecular) | 1.8 - 2.2 Å | Expected strong hydrogen bonding in the solid state[2][10] |

Conclusion and Future Directions

This technical guide has provided a comprehensive, albeit predictive, analysis of the molecular structure and conformation of 2-bromo-N-ethylbenzenesulfonamide. By synthesizing information from related compounds and employing established experimental and computational methodologies, we have outlined the key structural features and conformational preferences of this molecule.

To validate these predictions, the synthesis and experimental characterization of 2-bromo-N-ethylbenzenesulfonamide are essential. Specifically, obtaining a single-crystal X-ray structure would provide definitive information about its solid-state conformation and intermolecular interactions. Further investigation using advanced NMR techniques and high-level computational studies would offer a more complete understanding of its dynamic behavior in solution. Such detailed structural knowledge is invaluable for the rational design of new sulfonamide-based therapeutic agents with improved efficacy and selectivity.

References

-

N-Ethylbenzenesulfonamide | C8H11NO2S | CID 79279 - PubChem. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

- Adsmond, D. A., & Grant, D. J. W. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 90(12), 2058–2077.

-

Sulfonamide-related conformational effects and their importance in structure-based design. (2025). ScienceDirect. Retrieved January 24, 2026, from [Link]

- Mphahane, N., Fouche, G., & Steenkamp, V. (2021). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. Molecules, 26(4), 934.

-

Synthesis of 2-bromo-N-methylbenzenesulfinamide. (n.d.). PrepChem.com. Retrieved January 24, 2026, from [Link]

- Ferreira, D. A., et al. (2024). Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines (2C-H, 25H-NBOH, and 25I-NBOMe) Using In Silico Methodology. Psychoactives, 3(1), 84-101.

-

X-Ray Crystallography Resources. (n.d.). University of Arizona. Retrieved January 24, 2026, from [Link]

- Saeed, A., et al. (2014).

-

Hydrogen-bonded frameworks for conformational analysis of reactive substrates. (n.d.). The Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

- Method for preparing beta-bromine ethylbenzene. (n.d.). Google Patents.

-

Polarisation effects on the H-bond acceptor properties of sulfonamides. (n.d.). RSC Publishing. Retrieved January 24, 2026, from [Link]

-

Biomolecular X-Ray Crystallography, Structure Determination Methods. (2012). ResearchGate. Retrieved January 24, 2026, from [Link]

- Caminati, W., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(19), 6529.

-

Polarisation effects on the H-bond acceptor properties of sulfonamides. (2017). University of Cambridge. Retrieved January 24, 2026, from [Link]

-

Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. (2024). ChemRxiv. Retrieved January 24, 2026, from [Link]

- Gowda, B. T., et al. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and.

-

Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. (2023). JACS Au. Retrieved January 24, 2026, from [Link]

-

Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. (2021). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). NIH. Retrieved January 24, 2026, from [Link]

-

X-ray crystallography. (2022). Proteopedia. Retrieved January 24, 2026, from [Link]

-

Hydrogen bonding in sulfonamides | Request PDF. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

dibromo-N-ethylnaphthyl-2,7-disulfonamide) as an Efficient Reagent for the Synthesis of 2-Arylbenzimidazole and 2-Aryl-1-arylmethyl-1H-1,3-benzimidazole Derivatives. (2013). ResearchGate. Retrieved January 24, 2026, from [Link]

-

C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation .... (n.d.). Doc Brown's Chemistry. Retrieved January 24, 2026, from [Link]

-

A Retrospective on the Development of Methods for the Analysis of Protein Conformational Ensembles. (2023). SpringerLink. Retrieved January 24, 2026, from [Link]

-

Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. (n.d.). PrepChem.com. Retrieved January 24, 2026, from [Link]

-

Using Raman Spectroscopy to Understand the Conformational Stability of Protein Therapeutics. (2014). AZoM. Retrieved January 24, 2026, from [Link]

-

Advances in X-ray crystallography methods to study structural dynamics of macromolecules. (n.d.). memtein.com. Retrieved January 24, 2026, from [Link]

-

X-ray Determination Of Molecular Structure | Research Starters. (n.d.). EBSCO. Retrieved January 24, 2026, from [Link]

Sources

- 1. znaturforsch.com [znaturforsch.com]

- 2. Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. (2-Bromoethyl)benzene(103-63-9) 1H NMR spectrum [chemicalbook.com]

- 6. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 ethylbenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. fitzkee.chemistry.msstate.edu [fitzkee.chemistry.msstate.edu]

- 8. proteopedia.org [proteopedia.org]

- 9. X-ray Determination Of Molecular Structure | Physics | Research Starters | EBSCO Research [ebsco.com]

- 10. Sci-Hub. Hydrogen bonding in sulfonamides / Journal of Pharmaceutical Sciences, 2001 [sci-hub.box]

- 11. researchgate.net [researchgate.net]

- 12. Polarisation effects on the H-bond acceptor properties of sulfonamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 16. mdpi.com [mdpi.com]

potential hazards and safety precautions for 2-bromo-N-ethylbenzenesulfonamide

An In-depth Technical Guide to the Safe Handling of 2-bromo-N-ethylbenzenesulfonamide

Introduction

2-bromo-N-ethylbenzenesulfonamide is a halogenated aromatic sulfonamide, a class of compounds frequently utilized as intermediates in organic synthesis and for the development of novel pharmaceutical agents.[1] The presence of a bromine atom and the sulfonamide functional group imparts specific reactivity and potential biological activity, which also necessitates a thorough understanding of its potential hazards.[2] This guide provides a comprehensive overview of the toxicological profile, safety precautions, and emergency procedures for 2-bromo-N-ethylbenzenesulfonamide to ensure its safe handling in a laboratory and research environment. The protocols and recommendations outlined herein are grounded in established safety principles and data from analogous chemical structures to empower researchers and drug development professionals with the knowledge to mitigate risk effectively.

Hazard Identification and Toxicological Profile

GHS Classification (Inferred)

Based on data from analogous compounds, 2-bromo-N-ethylbenzenesulfonamide should be handled as a substance with the following potential classifications:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[3][4] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[3] |

Toxicological Summary:

-

Oral Toxicity: Believed to be harmful if swallowed, based on the "Harmful if swallowed" (H302) classification of related compounds.[4][5]

-

Dermal and Eye Irritation: The presence of the bromo-benzenesulfonamide moiety suggests it is likely to be a skin and serious eye irritant.[2][3] Direct contact may cause redness, pain, and potential tissue damage.

-

Inhalation: As a solid or powder, it may cause respiratory tract irritation if inhaled.[3]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no specific data to classify 2-bromo-N-ethylbenzenesulfonamide as a carcinogen, mutagen, or reproductive toxin. However, the chemical, physical, and toxicological properties have not been thoroughly investigated, warranting cautious handling.[4]

Risk Mitigation and the Hierarchy of Controls

A systematic approach to safety is paramount. The "Hierarchy of Controls" is a foundational principle in occupational safety that prioritizes the most effective measures for risk reduction. Personal Protective Equipment (PPE), while essential, is considered the last line of defense.[6]

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For 2-bromo-N-ethylbenzenesulfonamide, applying this hierarchy means:

-

Substitution: If the experimental design allows, consider using a less hazardous reagent.

-

Engineering Controls: The most critical step is to handle the compound in a controlled environment to minimize exposure. All work involving this substance should be conducted in a certified chemical fume hood to control airborne dust or vapors.[3]

-

Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for handling this chemical. Ensure all personnel are trained on its specific hazards and procedures. Restrict access to areas where the chemical is being used.[7]

-

Personal Protective Equipment (PPE): Use appropriate PPE as the final barrier to exposure.

Standard Operating Protocol for Safe Handling

Adherence to a strict protocol is essential for preventing exposure.

3.1. Engineering Controls

-

Primary Handling: All weighing and transfers of the solid material must be performed in a chemical fume hood to prevent inhalation of dust.

-

Ventilation: Ensure adequate ventilation in the storage area.[3] Keep the container tightly closed when not in use.[3]

3.2. Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[8]

| Equipment | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact and irritation.[2] Always wear two pairs of gloves when handling hazardous compounds.[7] Change gloves immediately if contaminated.[7] |

| Eye Protection | Chemical safety goggles. | To protect against dust particles and splashes, preventing serious eye irritation.[4][8] |

| Face Protection | Face shield. | Recommended in addition to goggles when there is a significant risk of splashes.[8][9] |

| Body Protection | Laboratory coat with long sleeves and tight-fitting cuffs. | To protect skin on the arms and body from accidental contact.[7] |

| Respiratory Protection | NIOSH-approved respirator (e.g., N95). | Required if work cannot be conducted in a fume hood or if there is a risk of generating aerosols. Respirator use requires a formal program including medical evaluation and fit-testing.[10] |

3.3. Handling and Storage Procedures

-

Handling: Avoid all direct contact and inhalation of dust.[3] Do not eat, drink, or smoke in the work area.[4] Wash hands and any exposed skin thoroughly after handling.[4]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[2] The storage container should be clearly labeled and kept tightly sealed.[3] Recommended storage temperature is between 2-8°C.[11]

Emergency Protocols

Immediate and correct response to an incident is critical.

4.1. Chemical Spill Response

The response to a spill depends on its size and location. Always have a chemical spill kit readily available.

Caption: General workflow for responding to a chemical spill.

Step-by-Step Spill Cleanup Protocol:

-

Alert and Evacuate: Immediately alert others in the vicinity. Evacuate the area if the spill is large, in a poorly ventilated space, or if you are unsure of the hazard.[12][13]

-

Protect Yourself: Don the appropriate PPE as listed in Section 3.2, including double gloves, safety goggles, a lab coat, and a respirator if necessary.[12]

-

Containment: For liquid spills, confine the spill to a small area using absorbent pads or a non-reactive diking material like vermiculite or sand.[14] For solid spills, gently cover with a plastic sheet to avoid generating dust.

-

Cleanup:

-

Solids: Carefully sweep the solid material into a designated waste container. Avoid creating dust.[13]

-

Liquids: Use absorbent pads to soak up the material, working from the outside in.

-

-

Decontamination: Clean the spill area with soap and water or an appropriate laboratory detergent.

-

Disposal: All cleanup materials (absorbents, contaminated PPE, etc.) must be collected in a sealed, properly labeled container for disposal as hazardous waste.[3][14]

4.2. First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3]

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[4][15]

Waste Disposal

As a brominated organic compound, 2-bromo-N-ethylbenzenesulfonamide is classified as a halogenated organic waste .

-

Segregation: It is critical to segregate halogenated waste from non-halogenated waste streams.[16][17][18] The disposal cost for halogenated waste is significantly higher due to the need for specialized incineration processes to prevent the release of harmful byproducts.[19]

-

Container: Collect all waste containing this compound (including contaminated materials) in a clearly labeled, leak-proof container designated for "Halogenated Organic Waste."[16][18]

-

Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full list of its chemical contents.[17][18]

-

Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations.[17]

Chemical Reactivity and Incompatibilities

-

Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, as this can lead to vigorous or explosive reactions.[2]

-

Strong Acids/Bases: While specific data is limited, benzenesulfonamides can react with strong acids or bases. For instance, treatment with hydrogen bromide in acetic acid can lead to the reduction of benzenesulfonamides.[20]

-

Hazardous Decomposition Products: Upon combustion, this compound may produce toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide gas.

Conclusion

2-bromo-N-ethylbenzenesulfonamide is a valuable research chemical that requires careful and informed handling. While a complete toxicological profile is unavailable, a conservative approach based on data from analogous compounds is essential for ensuring personnel safety. By rigorously applying the hierarchy of controls—prioritizing engineering controls like fume hoods and meticulously following protocols for PPE, handling, and waste disposal—researchers can effectively mitigate the risks associated with this compound. Adherence to the detailed procedures in this guide will foster a culture of safety and responsibility in the laboratory.

References

- Sigma-Aldrich. (2025).

- Carl ROTH GmbH + Co. KG.

- Chemos GmbH & Co. KG.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for 4-Bromo-N,N-dimethylbenzenesulfonamide.

- National Institutes of Health (NIH), PubChem. Benzenesulfonamide.

- Centers for Disease Control and Prevention (CDC). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.

- BromAid.

- Bucknell University.

- Yung, D. K., Forrest, T. P., Manzer, A. R., & Gilroy, M. L. (1977). Reactions of Benzenesulfonohydrazides and Benzenesulfonamides With Hydrogen Chloride or Hydrogen Bromide in Acetic Acid. Journal of Pharmaceutical Sciences, 66(7), 1009-12.

- Princeton University Environmental Health & Safety. Chemical Spill Procedures.

- GERPAC. Personal protective equipment for preparing toxic drugs.

- Silva, A. M., & others. (2024). Reactivity of hypervalent iodine(III)

- Cornell University Environmental Health & Safety. (n.d.). Organic Solvents.

- AiFChem. (2025). 2-Bromo-N,N-diethylbenzenesulfonamide (CAS 65000-12-6)

- Silva, A. M., et al. (2024). Reactivity of hypervalent iodine(III)

- SAFETY DATA SHEET for 2-Bromoethanesulfonic acid, sodium salt. (2025).

- Braun Research Group.

- BLD Pharm. 2-Bromo-N-butylbenzenesulfonamide.

- University of Illinois Division of Research Safety. Chemical Spill.

- University of Notre Dame Risk Management and Safety. Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals.

- University of Toronto Environmental Health & Safety. Chemical Spill Procedures.

- American Chemical Society Publications. (2026). Copper-Catalyzed [3+3] Cycloaddition of Ethynyl Methylene Cyclic Carbamates with N,N′-Cyclic Azomethine Imines Enabled by an Extended C C Bond.

- Santa Cruz Biotechnology. 3-Bromo-N-(2-bromo-ethyl)-benzenesulfonamide.

- Safety & Risk Services. Organic Solvent Waste Disposal.

- Fisher Scientific. (2024). SAFETY DATA SHEET for 4-Bromo-2-ethylbenzene-1-sulfonyl chloride.

- Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).

- SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.

- National Institutes of Health (NIH), PubChem. 2-bromo-N-ethylbutanamide.

- Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.

- Smolecule. 2-bromo-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide.

- University of Manitoba. Chemical Spill Response Procedure.

- U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.

- Fisher Scientific. (2024). SAFETY DATA SHEET for 3-Bromo-N-methylbenzenesulfonamide.

Sources

- 1. Buy 2-bromo-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide | 1060246-37-8 [smolecule.com]

- 2. 2-Bromo-N,N-diethylbenzenesulfonamide (CAS 65000-12-6): Structure, Properties and Applications - AiFChem [aifchem.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Benzenesulfonamide | C6H7NO2S | CID 7370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pppmag.com [pppmag.com]

- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]

- 8. sams-solutions.com [sams-solutions.com]

- 9. epa.gov [epa.gov]

- 10. gerpac.eu [gerpac.eu]

- 11. 951885-17-9|2-Bromo-N-butylbenzenesulfonamide|BLD Pharm [bldpharm.com]

- 12. ehs.princeton.edu [ehs.princeton.edu]

- 13. umanitoba.ca [umanitoba.ca]

- 14. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 15. chemos.de [chemos.de]

- 16. bucknell.edu [bucknell.edu]

- 17. 7.2 Organic Solvents [ehs.cornell.edu]

- 18. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 19. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 20. Reactions of benzenesulfonohydrazides and benzenesulfonamides with hydrogen chloride or hydrogen bromide in acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Substituted Benzenesulfonamides: A Technical Guide to a Privileged Scaffold in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-substituted benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, recognized for its remarkable versatility and presence in a wide array of therapeutic agents. This technical guide provides an in-depth exploration of this privileged structure, moving beyond a simple recitation of facts to deliver field-proven insights into its synthesis, multifaceted biological activities, and the critical structure-activity relationships (SAR) that govern its efficacy. We will dissect the causal relationships behind experimental choices, from synthetic strategies to the design of targeted biological assays. This document is structured to serve as a comprehensive resource, grounded in authoritative references, to empower researchers in their quest to develop novel therapeutics based on this essential pharmacophore.

Introduction: The Enduring Importance of the Benzenesulfonamide Core

The sulfonamide functional group, particularly when attached to a benzene ring, represents one of the most successful scaffolds in the history of drug discovery. Its journey began with the discovery of the antibacterial sulfa drugs, which revolutionized medicine by providing the first effective systemic treatments for bacterial infections.[1] Since then, the N-substituted benzenesulfonamide moiety has been identified as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, distinct biological targets with high affinity. This versatility has led to the development of drugs across a vast spectrum of therapeutic areas, including diuretics, hypoglycemics, anti-inflammatory agents, and anti-cancer therapies.[2]

The enduring appeal of this scaffold lies in its unique physicochemical properties. The sulfonamide group (–SO₂NH–) is a strong hydrogen bond donor and acceptor, and its tetrahedral geometry allows for precise, three-dimensional interactions within a target's binding pocket. Furthermore, the two oxygen atoms act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. The aromatic ring provides a rigid anchor and a platform for substitution, allowing for the fine-tuning of steric, electronic, and lipophilic properties to achieve desired potency and selectivity. This guide will explore the synthesis of these derivatives, their diverse biological roles, and the molecular logic that underpins their therapeutic applications.

Core Synthetic Strategies and Methodologies

The primary and most fundamental method for synthesizing N-substituted benzenesulfonamides involves the reaction of a benzenesulfonyl chloride with a primary or secondary amine.[1] This nucleophilic substitution reaction is robust, high-yielding, and tolerates a wide variety of functional groups on both reaction partners, making it the workhorse for generating diverse libraries of these compounds.

Experimental Protocol: General Synthesis of N-Substituted Benzenesulfonamides

This protocol describes a standard laboratory procedure for the synthesis of a target N-substituted benzenesulfonamide from a commercially available or pre-synthesized benzenesulfonyl chloride and an amine.

Step 1: Reagent Preparation

-

Dissolve the primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a non-nucleophilic base (1.1 to 1.5 equivalents), such as triethylamine or pyridine, to the solution. The purpose of the base is to neutralize the hydrochloric acid byproduct that is formed during the reaction, preventing the protonation of the starting amine.

Step 2: Reaction Execution

-

Cool the amine solution to 0 °C in an ice bath. This is a critical step to control the exothermicity of the reaction and minimize the formation of side products.

-

Slowly add a solution of the corresponding benzenesulfonyl chloride (1.0 equivalent) in the same solvent to the cooled amine solution dropwise over 10-15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-16 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Purification

-

Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with a weak acid (e.g., 1N HCl) to remove excess base and amine, followed by a saturated sodium bicarbonate solution to remove any remaining acidic impurities, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

The following diagram illustrates this fundamental synthetic workflow.

Caption: General workflow for the synthesis of N-substituted benzenesulfonamides.

A Spectrum of Biological Activities

The true power of the N-substituted benzenesulfonamide scaffold lies in its broad range of biological activities. By modifying the N-substituent, researchers have developed potent and selective agents for numerous diseases.

Anticancer Activity

Benzenesulfonamide derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[3] Their mechanisms of action are diverse and include the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.

Mechanism of Action: Carbonic Anhydrase Inhibition

One of the most well-established anticancer mechanisms for this class is the inhibition of carbonic anhydrase (CA) isozymes.[4] CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Tumor cells, particularly in the hypoxic core of solid tumors, overexpress certain CA isoforms, such as CA IX and CA XII.[4] This overexpression leads to the acidification of the extracellular tumor microenvironment, which promotes tumor invasion, metastasis, and resistance to therapy.

Benzenesulfonamides, with their unsubstituted -SO₂NH₂ group, act as potent inhibitors by coordinating to the catalytic zinc ion in the active site of the enzyme, mimicking the tetrahedral transition state of the hydration reaction. Selective inhibition of tumor-associated CA IX over ubiquitous isoforms like CA II is a key goal for minimizing side effects.[5] For instance, the clinical candidate SLC-0111 is a benzenesulfonamide-based CA IX inhibitor that has entered clinical trials.[4]

The following diagram depicts the role of CA IX in the tumor microenvironment and its inhibition by a benzenesulfonamide derivative.

Caption: Inhibition of CA IX by benzenesulfonamides to counter tumor acidosis.

Other anticancer mechanisms for this class include:

-

Tubulin Polymerization Inhibition: Certain derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[6]

-

Kinase Inhibition: They have been identified as inhibitors of various receptor tyrosine kinases (RTKs) like TrkA, which are involved in cell proliferation and survival signaling pathways.[7]

The following table summarizes the anticancer activity of selected N-substituted benzenesulfonamide derivatives.

| Compound Class/Example | Target(s) | Activity/Potency | Reference(s) |

| Thiazolone-benzenesulfonamides | Carbonic Anhydrase IX (CA IX) | IC₅₀ values in the range of 10.93–25.06 nM against CA IX.[5] Antiproliferative activity from 1.52–6.31 µM.[4] | [4][5] |

| Benzodiazepine derivatives | Tubulin | IC₅₀ values ranging from 0.007 to 0.036 µM against a panel of seven cancer cell lines.[6] | [6] |

| AL106 (Thiadiazole deriv.) | TrkA Kinase | IC₅₀ value of 58.6 µM against U87 glioblastoma cells.[7] | [7] |

Antimicrobial Activity

The historical foundation of benzenesulfonamides is their antibacterial action. They function as antimetabolites, acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1] This enzyme is essential for the synthesis of folic acid, a vital cofactor for DNA and RNA synthesis in bacteria.[8] Since humans obtain folic acid from their diet and do not possess the DHPS enzyme, these drugs are selectively toxic to bacteria.[1]

The structural similarity between the core sulfanilamide structure and the natural substrate, para-aminobenzoic acid (PABA), is the key to this mechanism. The sulfonamide binds to the active site of DHPS, preventing PABA from binding and thereby halting the folic acid synthesis pathway. This leads to a bacteriostatic effect, inhibiting bacterial growth and replication.[8][9]

Beyond this classic mechanism, novel benzenesulfonamide derivatives have been developed with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as fungi.[10] For instance, hybridization of the benzenesulfonamide scaffold with other heterocyclic moieties like thiopyrimidine has yielded compounds with potent activity against multidrug-resistant pathogens.[11]

Anti-inflammatory, Anticonvulsant, and Other Activities

The therapeutic reach of N-substituted benzenesulfonamides extends well beyond anticancer and antimicrobial applications.

-

Anti-inflammatory Activity: Certain derivatives have shown potent anti-inflammatory properties, with some compounds exhibiting greater inhibition of inflammation in animal models than the standard nonsteroidal anti-inflammatory drug (NSAID) indomethacin.[12]

-

Anticonvulsant Activity: By targeting carbonic anhydrase isoforms in the brain (hCA II and VII), specific benzenesulfonamide derivatives have been developed as effective anticonvulsant agents with a long duration of action and low neurotoxicity.[13]

-

Cardiovascular Effects: Some derivatives have been shown to affect the cardiovascular system, for example, by decreasing coronary resistance, suggesting a potential interaction with calcium channels.[14]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective benzenesulfonamide-based drugs is critically dependent on understanding their structure-activity relationships (SAR). SAR studies link the chemical structure of a molecule to its biological activity, guiding the rational design of more effective compounds.[15]

Key SAR Principles:

-

The Unsubstituted Sulfonamide Group (-SO₂NH₂): For carbonic anhydrase inhibitors and classic antibacterial agents, the primary sulfonamide group is essential. It must be unsubstituted (or be a prodrug that is converted to the primary sulfonamide in vivo) to coordinate with the zinc ion in the CA active site or to effectively mimic PABA for DHPS inhibition.

-

The Aromatic Ring: The benzene ring serves as the primary scaffold. Substitutions on this ring can significantly impact activity. For example, in antimicrobial agents, a methyl group at the para-position can enhance activity by more closely mimicking the structure of PABA.[10]

-

The N-Substituent (The "Tail" Approach): For many targets, especially CA isoforms, modifying the N-substituent (the "tail") is the most effective strategy for achieving isoform selectivity.[16] Bulky, hydrophobic, or hydrogen-bonding groups can be introduced to interact with specific amino acid residues in the outer regions of the active site, which vary between isoforms. This allows for the design of inhibitors that selectively target, for instance, the tumor-associated CA IX over the ubiquitous CA II.[16]

The following diagram illustrates the key pharmacophoric features and areas for modification in a benzenesulfonamide scaffold for optimizing biological activity.

Caption: Key SAR points for the N-substituted benzenesulfonamide scaffold.

Conclusion and Future Perspectives

The N-substituted benzenesulfonamide scaffold is a testament to the power of a privileged structure in medicinal chemistry. Its synthetic tractability and ability to interact with a wide range of biological targets have secured its role in numerous approved drugs and active clinical candidates. The future of research in this area will likely focus on several key directions:

-